Clk-IN-T3: A Technical Guide to its Discovery and Synthesis
Clk-IN-T3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthetic pathway of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinase (CLK) family. The document details the scientific background, mechanism of action, and experimental protocols utilized in its characterization, along with a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction to Clk-IN-T3
Clk-IN-T3 is a small molecule inhibitor targeting the CDC-like kinase (CLK) family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are dual-specificity enzymes, capable of phosphorylating serine, threonine, and tyrosine residues, and play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. Clk-IN-T3 has demonstrated potent and selective inhibition of CLK isoforms and exhibits anti-cancer properties.[1][2]
Discovery of Clk-IN-T3
The discovery of Clk-IN-T3, initially referred to as T3, was reported by Funnell et al. in a 2017 Nature Communications article. The study aimed to develop a potent and selective chemical probe to investigate the genomic functions of CLKs in RNA splicing. The discovery process likely involved a high-throughput screening campaign of a diverse chemical library against CLK kinases, followed by medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. This optimization process would have focused on improving the interaction of the molecule with the ATP-binding pocket of the CLK kinases, leading to the identification of the imidazo[1,2-a]pyridine scaffold as a key pharmacophore.
Mechanism of Action
Clk-IN-T3 functions as an ATP-competitive inhibitor of CLK kinases. By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, most notably the SR proteins. The phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting this process, Clk-IN-T3 can modulate the splicing of numerous pre-mRNAs, leading to changes in the cellular proteome. This can result in various cellular outcomes, including cell cycle arrest and apoptosis, which contribute to its anti-cancer activity.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by Clk-IN-T3.
Caption: Mechanism of action of Clk-IN-T3 in inhibiting pre-mRNA splicing.
Quantitative Data
The following tables summarize the key quantitative data for Clk-IN-T3.
Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress.[2]
Table 2: Cellular Activity of Clk-IN-T3
| Cell Line | Assay Type | Effect | Concentration | Duration |
| HCT-116 | Cell Cycle Analysis | Mild G2/M arrest | 0.1 - 10.0 µM | 24 hours |
| HCT-116 | Western Blot | Decreased phosphorylation of SR proteins | 0.5 - 1.0 µM | 6 hours |
Data sourced from MedChemExpress.[2]
Synthesis Pathway
The chemical name for Clk-IN-T3 is 4-[1,1-dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[6-(4-pyridinyl)imidazo[1,2-a]pyridin-2-yl]-benzamide. A plausible synthetic route for Clk-IN-T3 is outlined below, based on common methods for the synthesis of the imidazo[1,2-a]pyridine core.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for Clk-IN-T3.
Step 1: Synthesis of 6-bromo-2-(4-pyridinyl)imidazo[1,2-a]pyridine (Intermediate A)
This step involves a condensation and cyclization reaction. 2-Amino-5-bromopyridine is reacted with 2-bromo-1-(4-pyridinyl)ethanone in a suitable solvent such as ethanol or DMF, often in the presence of a base like sodium bicarbonate. The reaction is typically heated to facilitate the cyclization to form the imidazo[1,2-a]pyridine core.
Step 2: Synthesis of 4-(1,1-dimethyl-2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzoic acid
This side chain can be prepared through a multi-step synthesis starting from a suitable benzoic acid derivative.
Step 3: Amide Coupling
The final step is an amide coupling reaction between the amino group of a synthesized 2-amino-imidazo[1,2-a]pyridine intermediate (derived from Intermediate A via a palladium-catalyzed amination or similar reaction) and the carboxylic acid of the side chain. Standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF are commonly used for this transformation to yield Clk-IN-T3.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
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ADP-Glo™ Kinase Assay kit (Promega)
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Recombinant CLK enzymes
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Clk-IN-T3
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Substrate peptide (e.g., a generic kinase substrate or a specific SR peptide)
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Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
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ATP
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White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of Clk-IN-T3 in kinase reaction buffer.
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In a 384-well plate, add the kinase, substrate, and Clk-IN-T3 (or vehicle control).
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Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30-60 minutes.
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Measure the luminescence using a plate-reading luminometer.
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Calculate the percent inhibition for each concentration of Clk-IN-T3 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Cancer cell lines (e.g., HCT-116)
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Complete cell culture medium
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Clk-IN-T3
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Clk-IN-T3 (or vehicle control) and incubate for a specified period (e.g., 72 hours).
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Equilibrate the plate to room temperature for 30 minutes.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Phospho-SR Proteins
This technique is used to detect the phosphorylation status of SR proteins.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Clk-IN-T3
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
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PVDF membranes
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (e.g., anti-phospho-SR protein (Ser/Arg-rich) antibody, anti-total SR protein antibody, anti-GAPDH or β-actin antibody)
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HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with Clk-IN-T3 or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
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Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SR protein levels to the total SR protein and a loading control.
Logical Relationships and Workflows
Experimental Workflow for Clk-IN-T3 Characterization
Caption: A typical experimental workflow for the characterization of Clk-IN-T3.
